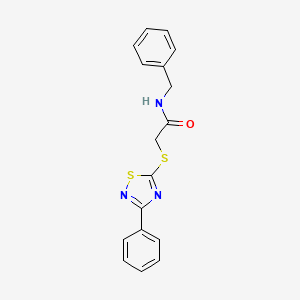

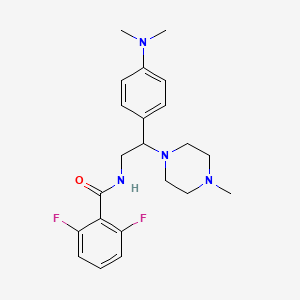

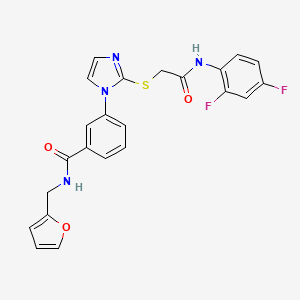

![molecular formula C14H9Cl2N3O2S B2892049 2-(2,4-dichlorophenoxy)-N-(thieno[2,3-d]pyrimidin-4-yl)acetamide CAS No. 899734-55-5](/img/structure/B2892049.png)

2-(2,4-dichlorophenoxy)-N-(thieno[2,3-d]pyrimidin-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(2,4-dichlorophenoxy)-N-(thieno[2,3-d]pyrimidin-4-yl)acetamide” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of thieno[2,3-d]pyrimidine, a class of compounds known for their diverse biological activities .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives involves several steps . For instance, one method involves the reaction of 2-amino-4-fluoro benzoic acid and urea . The reaction is carried out at 180℃ with mechanical agitation for 4 hours .Molecular Structure Analysis

The molecular structure of “this compound” is complex. It includes a thieno[2,3-d]pyrimidine core, which is a bicyclic system containing a five-membered thiophene ring fused with a six-membered pyrimidine ring .Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and can vary depending on the conditions . For example, the introduction of a thiazole group at the hydrazone part has led to marked enhancement of chemical stability .Scientific Research Applications

Analysis of Global Trends in 2,4-D Herbicide Toxicity Studies A scientometric review by Zuanazzi, Ghisi, and Oliveira (2020) highlighted the rapid advancement in research on the toxicology and mutagenicity of 2,4-D, a herbicide closely related chemically to the compound . Their analysis identifies the United States, Canada, and China as leading contributors to this research area, emphasizing the focus on occupational risk, neurotoxicity, and resistance to herbicides. The study suggests future research should delve into molecular biology aspects, especially gene expression and pesticide degradation (Zuanazzi, Ghisi, & Oliveira, 2020).

Chlorophenols as Precursors in Environmental Contamination Research by Peng et al. (2016) on chlorophenols, which are structurally related to the compound of interest, indicates their role as precursors to dioxins in processes like Municipal Solid Waste Incineration (MSWI). This review underscores the environmental pathways through which chlorophenols, including derivatives like 2,4-D, contribute to dioxin formation, posing significant ecological and health risks (Peng et al., 2016).

Microbial Biodegradation of Herbicides Based on 2,4-D Magnoli and colleagues (2020) focused on the role of microorganisms in degrading 2,4-D-based herbicides, highlighting the environmental benefits of microbial remediation. This review elaborates on the pathways and metabolites involved in the biodegradation process, underlining the importance of understanding microbial interactions with these chemicals to mitigate environmental damage (Magnoli et al., 2020).

Environmental Fate and Toxicological Impact of 2,4-D A comprehensive review by Islam et al. (2017) on the herbicide 2,4-D explores its environmental fate, eco-toxicological effects, and potential impacts on human health. The review provides a detailed assessment of 2,4-D’s presence in various environmental matrices and its toxic effects across different biological species. It calls for more in-depth research on its long-term exposure effects and stresses the need for stringent regulatory measures to control its environmental levels (Islam et al., 2017).

Mechanism of Action

Target of Action

The compound 2-(2,4-dichlorophenoxy)-N-(thieno[2,3-d]pyrimidin-4-yl)acetamide is an active intermediate in the synthesis of new antitumor medications

Mode of Action

It is known that the compound contains two chloride atoms that are easy for other functional groups to replace . This property allows it to undergo various unit processes, which are often used in the kernel steps for synthesizing new anticancer medicines .

Result of Action

The compound is an active intermediate in the synthesis of new antitumor medications . Therefore, the molecular and cellular effects of its action would likely involve the inhibition of cancer cell growth and proliferation.

Biochemical Analysis

Biochemical Properties

The compound 2-(2,4-dichlorophenoxy)-N-(thieno[2,3-d]pyrimidin-4-yl)acetamide has been found to interact with various enzymes and proteins. For instance, it has been identified as a potential inhibitor of cyclin-dependent kinase 4 (CDK4), a key enzyme involved in cell cycle regulation . The nature of these interactions is likely due to the specific chemical structure of the compound, which allows it to bind to the active site of the enzyme and inhibit its activity .

Cellular Effects

In cellular systems, this compound can influence various cellular processes. For example, by inhibiting CDK4, it can potentially affect cell cycle progression, leading to changes in cell proliferation rates .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with target biomolecules such as enzymes. For instance, it can bind to the active site of CDK4, inhibiting its activity and thus affecting the cell cycle . Furthermore, it may also interact with other biomolecules, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, its inhibitory effect on CDK4 may lead to a gradual decrease in cell proliferation rates over time . Additionally, the compound’s stability and degradation over time can also influence its long-term effects on cellular function .

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-thieno[2,3-d]pyrimidin-4-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2N3O2S/c15-8-1-2-11(10(16)5-8)21-6-12(20)19-13-9-3-4-22-14(9)18-7-17-13/h1-5,7H,6H2,(H,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFIITSXUPXZPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=C3C=CSC3=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

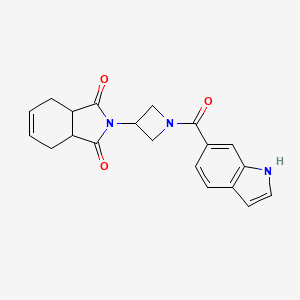

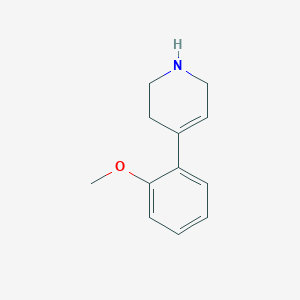

![3-(aminomethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B2891972.png)

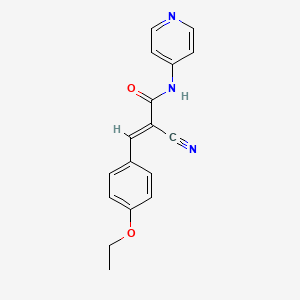

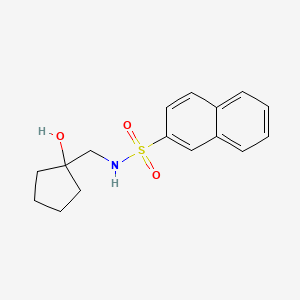

![3-(4-ethoxyphenyl)-5,7-dimethyl-9-(3-phenylpropyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2891974.png)

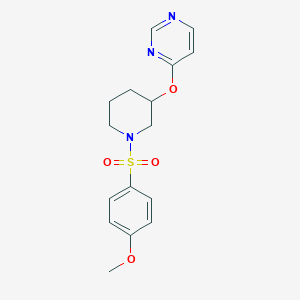

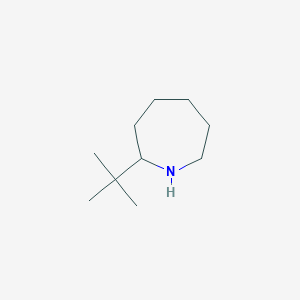

![N-(2-(furan-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2891979.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2891982.png)